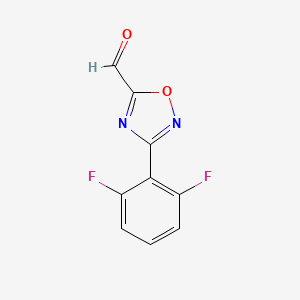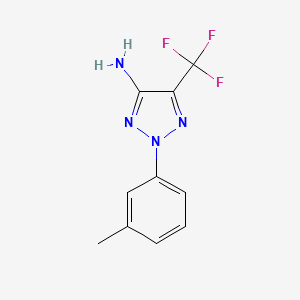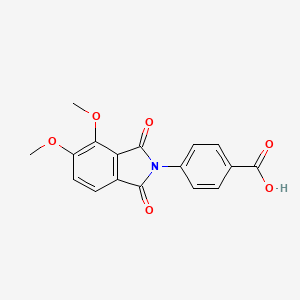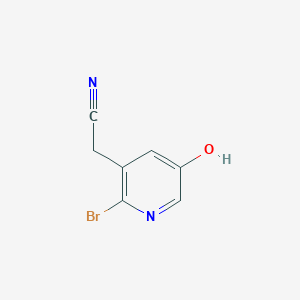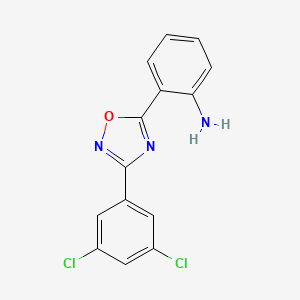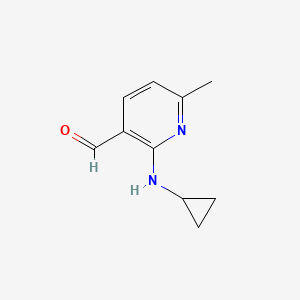
2-(Cyclopropylamino)-6-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-6-methylnicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a cyclopropylamino group attached to the 2-position and a methyl group at the 6-position of the nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-methylnicotinaldehyde typically involves the following steps:
Formation of the Nicotinaldehyde Core: The starting material, 6-methylnicotinaldehyde, can be synthesized through the oxidation of 6-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions. For instance, 6-methylnicotinaldehyde can be reacted with cyclopropylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Cyclopropylamino)-6-methylnicotinic acid.
Reduction: 2-(Cyclopropylamino)-6-methylnicotinalcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学的研究の応用
2-(Cyclopropylamino)-6-methylnicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of nicotinaldehyde derivatives with biological targets.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular pathways.
類似化合物との比較
Similar Compounds
2-(Cyclopropylamino)-6-methylpyridine: Similar structure but lacks the aldehyde group.
2-(Cyclopropylamino)-6-methylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Cyclopropylamino)-6-methylquinoline: Similar structure but with a quinoline ring.
Uniqueness
2-(Cyclopropylamino)-6-methylnicotinaldehyde is unique due to the presence of both the cyclopropylamino and aldehyde groups on the nicotinaldehyde core
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-(cyclopropylamino)-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8(6-13)10(11-7)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,11,12) |
InChIキー |
PXOQCBYDICUXAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



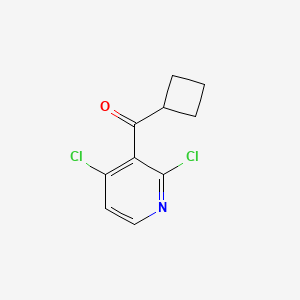
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
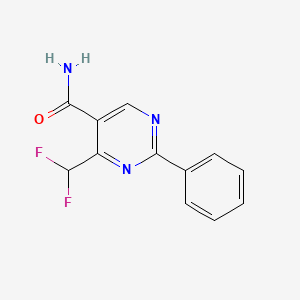
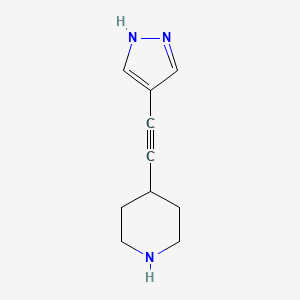
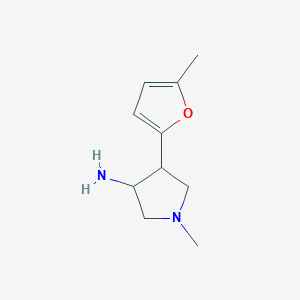
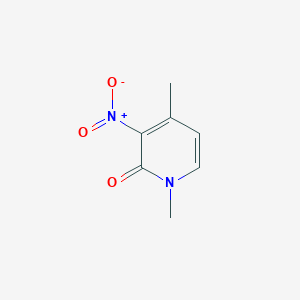
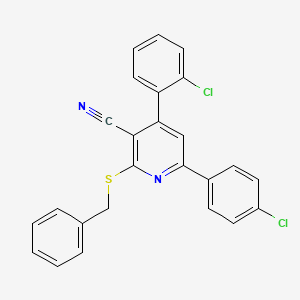
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
